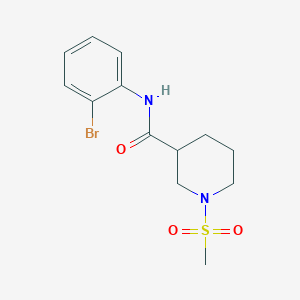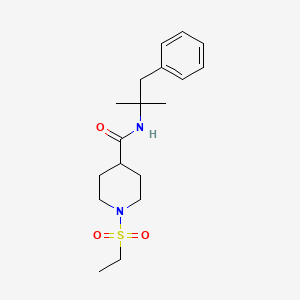
N-(5-chloro-2-methylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, commonly known as CMPD101, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CMPD101 is a small molecule inhibitor that targets the protein kinases, which are essential for various cellular processes, including cell growth, differentiation, and apoptosis.
作用機序
CMPD101 exerts its inhibitory effects on protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups to the substrate, which is required for the activation of the kinase. CMPD101 has been shown to have a high affinity for the ATP-binding site of various protein kinases, which makes it a potent inhibitor.
Biochemical and Physiological Effects
CMPD101 has been shown to have various biochemical and physiological effects, depending on the specific protein kinase that it targets. For example, the inhibition of Aurora A and Aurora B kinases by CMPD101 leads to the arrest of cell division and the induction of apoptosis in cancer cells. The inhibition of GSK-3β by CMPD101 leads to the reduction of tau phosphorylation, which is a hallmark of Alzheimer's disease.
実験室実験の利点と制限
CMPD101 has several advantages for lab experiments, including its high potency and selectivity for specific protein kinases. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and optimizing the concentration of CMPD101 in the experiment.
将来の方向性
There are several future directions for the research on CMPD101, including the identification of new protein kinases that can be targeted by this compound, the optimization of its pharmacokinetic properties, and the development of new drug formulations. The use of CMPD101 in combination with other drugs or therapies is also an area of interest for future research. Additionally, the development of new assays to screen for the activity of CMPD101 against various protein kinases can lead to the discovery of new therapeutic targets.
合成法
CMPD101 is synthesized through a multi-step process that involves the reaction of 5-chloro-2-methylphenylamine with 1-methylsulfonyl-3-piperidinecarboxylic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of anhydrous dichloromethane. The resulting product is then purified through column chromatography to obtain CMPD101 in its pure form.
科学的研究の応用
CMPD101 has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit the activity of various protein kinases, including Aurora A, Aurora B, and FLT3. These kinases are known to be overexpressed in various types of cancer, and their inhibition can lead to the suppression of tumor growth. CMPD101 has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by inhibiting the activity of the glycogen synthase kinase-3β (GSK-3β) enzyme, which is involved in the pathogenesis of these diseases.
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-10-5-6-12(15)8-13(10)16-14(18)11-4-3-7-17(9-11)21(2,19)20/h5-6,8,11H,3-4,7,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQUWOCXKRJONP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CCCN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203543 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,6-difluoro-N-({[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]amino}carbonyl)benzamide](/img/structure/B5354662.png)


![2-(4-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5354681.png)

![8-{[4-methyl-2-(1-piperidinyl)-5-pyrimidinyl]carbonyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5354702.png)

![N-[({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]thiophene-2-carboxamide](/img/structure/B5354715.png)
![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5354722.png)

![1-{[6-(pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}piperidine-3-carboxamide](/img/structure/B5354738.png)

![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5354755.png)
![2-[3,5-dimethyl-4-({methyl[(1-phenyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B5354759.png)
